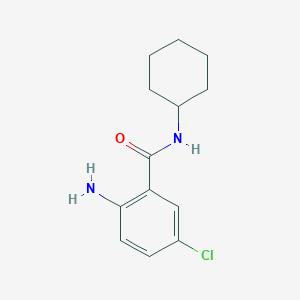

2-Amino-5-chloro-N-cyclohexylbenzamide

Description

Significance of Benzamide (B126) Pharmacophores in Chemical Research

In medicinal chemistry and drug design, a pharmacophore is defined as the essential arrangement of steric and electronic features that are necessary to ensure optimal interactions with a specific biological target to trigger or block its response. The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged pharmacophore. This structural unit is a cornerstone in the development of a wide array of biologically active molecules.

The utility of the benzamide scaffold stems from its ability to form stable hydrogen bonds and participate in various intermolecular interactions, which allows for effective binding to biological targets like enzymes and receptors. Consequently, benzamide derivatives have been investigated and developed for a multitude of research applications. These include potential uses as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netchemicalbook.com Furthermore, their role as enzyme inhibitors, particularly for targets like carbonic anhydrase and acetylcholinesterase, is a significant area of study. The structural simplicity and synthetic accessibility of the benzamide core allow for extensive modification, enabling researchers to fine-tune the pharmacological profiles of derivative compounds.

Overview of Structurally Related Benzamide Derivatives and Their Research Context

The versatility of the benzamide scaffold is evident in the diverse research applications of its derivatives. By modifying the substituents on the benzene ring and the amide nitrogen, chemists can develop compounds with highly specific activities.

For instance, 2-aminobenzophenone (B122507) derivatives are recognized as important synthons for heterocyclic compounds and have been studied for their potential as skeletal muscle relaxants. researchgate.netchemicalbook.com The substitution pattern on the benzamide core is critical; for example, 2-amino-5-chlorobenzamide (B107076) serves as a fundamental starting material for synthesizing quinazoline (B50416) compounds, which have shown potential as antibiotics. google.com

Other variations include the development of compounds like 2-amino-5-chloro-N,3-dimethylbenzamide, which is a key intermediate in the synthesis of certain modern insecticides. nih.govgoogle.comdissertationtopic.net The N-substituent on the amide group also plays a crucial role. The replacement of a simple alkyl or aryl group with more complex moieties has led to the exploration of benzamides as antipsychotics, where they interact with dopamine (B1211576) and serotonin (B10506) receptors. Research into 2-amino-N-phenethylbenzamides has recently shown potential for treating irritable bowel syndrome due to their spasmolytic and anti-inflammatory properties. These examples underscore the modular nature of the benzamide pharmacophore and its broad importance in chemical and pharmaceutical research.

Scope and Research Focus on 2-Amino-5-chloro-N-cyclohexylbenzamide

This article now narrows its focus to the specific compound, this compound. While extensive research exists for the broader benzamide class, dedicated studies on this particular derivative are not widely documented in publicly available literature. Its structure combines the well-established 2-amino-5-chlorobenzamide core with an N-cyclohexyl group. The presence of the chloro and amino groups on the phenyl ring and the bulky, lipophilic cyclohexyl group on the amide nitrogen suggests that its chemical and biological properties would be influenced by these specific features.

The compound's structure makes it an interesting candidate for further investigation within the established research fields for benzamides. Its properties can be predicted based on its chemical structure, providing a basis for future research endeavors. Below is a table of its computed chemical properties.

Chemical Properties of this compound Data is computationally derived.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 252.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 304896-17-7 |

| Topological Polar Surface Area | 69.4 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

The following table provides a comparison of this compound with some of its structurally related derivatives mentioned in research.

Comparison of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Research Context |

|---|---|---|---|

| This compound | C₁₃H₁₇ClN₂O | 252.74 | Subject of this article |

| 2-Amino-5-chlorobenzamide nih.gov | C₇H₇ClN₂O | 170.59 | Intermediate for quinazolines google.com |

| 2-Amino-N-cyclohexylbenzamide nih.gov | C₁₃H₁₈N₂O | 218.29 | Structurally related benzamide |

| 2-Amino-5-chloro-N,3-dimethylbenzamide nih.gov | C₉H₁₁ClN₂O | 198.65 | Intermediate for insecticides google.comdissertationtopic.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17ClN2O |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

2-amino-5-chloro-N-cyclohexylbenzamide |

InChI |

InChI=1S/C13H17ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |

InChI Key |

ZSPXGUTYXZOOFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Chloro N Cyclohexylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Amino-5-chloro-N-cyclohexylbenzamide, both ¹H and ¹³C NMR would provide critical information regarding its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the protons of the cyclohexyl group. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The cyclohexyl protons would appear as a series of multiplets in the upfield region of the spectrum.

A related compound, 2-amino-5-chlorobenzophenone (B30270), shows aromatic proton signals in the range of δ 6.0-8.0 ppm. Similarly, for 2,3-dimethoxy-N-(cyclohexyl)benzamide, the protons of the cyclohexyl ring resonate in the region of δ 1.24-2.03 ppm. sigmaaldrich.com Based on these analogous structures, a predicted ¹H NMR data table for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet | |

| Amide (-NH-) | 8.0 - 8.5 | Broad Singlet | |

| Cyclohexyl (-CH-) | 3.8 - 4.2 | Multiplet | |

| Cyclohexyl (-CH₂) | 1.0 - 2.0 | Multiplet |

Note: The exact chemical shifts and coupling constants would require experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons are expected to appear in the downfield region (δ 110-150 ppm), while the cyclohexyl carbons would be found in the upfield region (δ 25-50 ppm). The carbonyl carbon of the amide group is typically observed further downfield (δ 165-175 ppm).

For comparison, in 2,3-dimethoxy-N-(cyclohexyl)benzamide, the aromatic carbons resonate between δ 114.7 and 152.8 ppm, and the cyclohexyl carbons are observed between δ 25.0 and 48.1 ppm. sigmaaldrich.com A predicted ¹³C NMR data table for the target compound is as follows.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 168 - 172 |

| Aromatic (C-NH₂) | 145 - 150 |

| Aromatic (C-Cl) | 125 - 130 |

| Aromatic (C-H) | 115 - 135 |

| Aromatic (C-C=O) | 120 - 125 |

| Cyclohexyl (-CH-) | 48 - 52 |

| Cyclohexyl (-CH₂) | 24 - 35 |

Note: These are predicted values and require experimental confirmation.

Advanced NMR Techniques for Stereochemical Assignments

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, which would be particularly useful in determining the preferred conformation of the N-cyclohexyl group relative to the benzamide (B126) moiety.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond, leading to the formation of a cyclohexylaminium ion and a 2-amino-5-chlorobenzoyl cation. Further fragmentation of the benzoyl cation could also be observed.

| Ion | Predicted m/z | Description |

| [M]⁺ | 252 | Molecular Ion |

| [M+2]⁺ | 254 | Isotope Peak due to ³⁷Cl |

| [C₇H₅ClNO]⁺ | 154 | 2-amino-5-chlorobenzoyl cation |

| [C₆H₁₂N]⁺ | 98 | Cyclohexylaminium ion |

Note: The m/z values are based on the most abundant isotopes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds.

In a study of similar 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, the amide and hydrazide group absorptions appeared between 3178–3394 cm⁻¹ and 1630–1720 cm⁻¹. researchgate.net

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Amine (-NH₂) | 3300 - 3500 | N-H Stretch |

| Amide (-NH-) | 3200 - 3400 | N-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2960 | C-H Stretch |

| Amide (C=O) | 1630 - 1680 | C=O Stretch (Amide I) |

| Amide (N-H) | 1510 - 1570 | N-H Bend (Amide II) |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

| C-N Stretch | 1200 - 1350 | C-N Stretch |

| C-Cl Stretch | 600 - 800 | C-Cl Stretch |

Note: These are predicted ranges and require experimental verification.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. An SCXRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine and amide groups.

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. Such a study would be essential for a complete understanding of its solid-state conformation and intermolecular interactions. For instance, in a study of a Ni(II) complex of a different benzohydrazide, SCXRD revealed a distorted square planar geometry. google.com

Crystal Growth Techniques

Detailed experimental procedures for the single crystal growth of this compound are not extensively documented in publicly available scientific literature. General methods for growing organic single crystals, such as slow evaporation from a suitable solvent or vapor diffusion, are commonly employed for compounds of this nature. In the slow evaporation technique, the compound is dissolved in a solvent or a mixture of solvents in which it is sparingly soluble, and the solvent is allowed to evaporate slowly over a period of days or weeks, leading to the formation of single crystals. The choice of solvent is critical and is often determined through small-scale solubility screening.

Another potential method is the vapor diffusion technique, where a solution of the compound is placed in a small open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

For related compounds, such as 2-amino-5-chlorobenzophenone, the slow evaporation solution growth technique has been successfully utilized. chemicalbook.com However, specific parameters like the choice of solvent, temperature, and concentration for the crystal growth of this compound have not been reported.

Crystallographic Data Collection and Refinement

Specific crystallographic data for this compound, including unit cell dimensions, space group, and refinement statistics, are not available in open-access crystallographic databases or peer-reviewed publications. The process of crystallographic data collection typically involves mounting a suitable single crystal on a diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation). The crystal is then irradiated with X-rays at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.

The diffraction pattern, consisting of a set of reflections, is collected and indexed to determine the unit cell parameters. The space group is subsequently determined from the systematic absences in the diffraction data. Following data collection, the raw data is processed and corrected for various factors such as Lorentz and polarization effects, and absorption. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². While this is the standard procedure, the specific crystallographic parameters for this compound remain to be determined and published.

Elucidation of Molecular Conformation and Crystal Packing

Without experimental crystallographic data, a definitive elucidation of the molecular conformation and crystal packing of this compound is not possible. However, based on the chemical structure, certain conformational features can be anticipated. The molecule consists of a central benzamide core with an amino group and a chlorine atom on the phenyl ring, and a cyclohexyl group attached to the amide nitrogen.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed analysis of the intermolecular interactions in the crystal structure of this compound is contingent upon the determination of its crystal structure. Based on the functional groups present in the molecule, several types of intermolecular interactions can be predicted to play a significant role in the crystal packing.

The primary amino group (-NH2) and the amide N-H group are capable of acting as hydrogen bond donors. The carbonyl oxygen of the amide group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds of the N-H···O and N-H···N types is expected to be a dominant feature in the crystal structure.

Furthermore, the presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this case, the chlorine atom could potentially interact with the carbonyl oxygen or the amino nitrogen of a neighboring molecule. The interplay of these hydrogen and halogen bonds would be crucial in dictating the supramolecular architecture of the compound in the solid state.

Elemental Analysis (CHN) for Purity and Compositional Verification

Experimental data from CHN elemental analysis for this compound is not reported in the available literature. CHN analysis is a standard technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For this compound, with the chemical formula C13H17ClN2O, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 61.78 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 6.78 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.03 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.09 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.33 |

| Total | 252.77 | 100.00 |

Experimental CHN analysis would involve combusting a small, precisely weighed sample of the compound in an oxygen atmosphere. The resulting combustion products (CO2, H2O, and N2) are then separated and quantified, allowing for the determination of the experimental percentages of C, H, and N. A close agreement between the experimental and calculated percentages would confirm the elemental composition and high purity of the synthesized this compound.

Computational and Theoretical Studies of 2 Amino 5 Chloro N Cyclohexylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For related compounds, such as 2-amino-5-chloro benzophenone, DFT calculations using functionals like B3LYP with basis sets such as 6-31+G(d,p) have been employed to determine these optimized geometrical parameters. Such analysis for 2-Amino-5-chloro-N-cyclohexylbenzamide would similarly elucidate its most stable conformation and provide foundational data for its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons that acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. It illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions.

Red and Orange/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

An MEP map for this compound would identify its nucleophilic (e.g., the amino group) and electrophilic centers, offering insights into its intermolecular interactions.

Quantum Chemical Descriptors for Reactivity and Stability

Beyond the HOMO-LUMO gap, DFT calculations can determine a range of quantum chemical descriptors that quantify a molecule's reactivity and stability. These global reactivity descriptors are derived from the conceptual DFT framework and include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their chemical behavior.

Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)

The study of non-covalent interactions (NCIs) is crucial for understanding molecular aggregation, protein-ligand binding, and crystal packing. The NCI index is a visualization tool that reveals weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, from the electron density and its derivatives.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology. It defines atoms as regions of space and characterizes the chemical bonds between them by locating bond critical points (BCPs). The properties of the electron density at these points can distinguish between covalent bonds and weaker non-covalent interactions.

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

The process involves placing the ligand into the active site of the protein and using a scoring function to evaluate the binding energy of different poses. Successful docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Molecular docking studies of this compound would be necessary to explore its potential as an inhibitor for specific biological targets.

Ligand-Protein Interaction Prediction and Binding Site Analysis

The biological activity of a compound is fundamentally dictated by its ability to interact with specific protein targets within a biological system. Computational methods such as molecular docking are employed to predict these interactions at an atomic level. For benzamide (B126) derivatives, these studies are crucial for understanding their mechanism of action.

While direct studies on this compound are not extensively documented in publicly available research, analysis of analogous structures provides a predictive framework. The core components of the molecule—the aminobenzamide scaffold, the chloro substituent, and the N-cyclohexyl group—each play a role in the predicted binding.

The Benzamide Core: The aromatic ring and the amide group are capable of forming various non-covalent interactions. The amide can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). The aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Substituents: The 2-amino group provides an additional hydrogen bond donor site, potentially anchoring the ligand within the binding site. The 5-chloro group can form halogen bonds or participate in hydrophobic interactions, influencing the compound's orientation and binding affinity. The N-cyclohexyl group is a bulky, hydrophobic moiety that will preferentially occupy a hydrophobic pocket within the target protein, contributing significantly to the binding energy through the hydrophobic effect.

Computational models predict that compounds with these features can bind to a wide range of proteins, including enzymes and receptors, by altering their function. The precise nature of the interaction and the specific residues involved depend entirely on the topology and chemical environment of the target protein's active site.

Prediction of Binding Affinity and Conformations

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy suggests a more stable and favorable interaction. For benzamide analogues, these predictions are key to ranking potential drug candidates.

Conformational analysis is another critical aspect, as the molecule must adopt a specific three-dimensional shape to fit into the protein's binding site. The N-cyclohexylbenzamide linkage has rotational freedom, allowing the molecule to exist in different conformations. Computational studies on similar structures have shown that the presence of a cyclohexyl group can lead to a folded conformation being more stable in certain environments. mdpi.com The relative orientation of the cyclohexyl ring with respect to the benzamide plane is a key determinant of its binding capability. The energy difference between various conformers can be small, allowing the molecule to adapt its shape to fit different binding pockets. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For a molecule like this compound, a potential pharmacophore model would likely include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the amide carbonyl).

An aromatic ring feature.

A hydrophobic feature (the cyclohexyl group).

Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process known as virtual screening. nih.gov This technique allows researchers to identify novel compounds that match the pharmacophore and are therefore likely to bind to the same target, even if they have a different underlying chemical scaffold. capes.gov.brresearchgate.net Virtual screening is a cost-effective strategy to find new lead compounds for drug development. nih.govnih.gov The combination of ligand-based methods like pharmacophore modeling and structure-based methods like docking can enhance the reliability of virtual screening results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. By analyzing how changes in molecular structure (described by various "descriptors") affect activity, QSAR models can predict the activity of new, unsynthesized compounds.

For benzamide and related benzimidazole (B57391) analogues, QSAR studies have successfully been used to design and optimize compounds for various activities, including anticancer and antimicrobial effects. unair.ac.idnih.govnih.gov

A typical QSAR study involves:

Data Set: A series of benzamide analogues with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated, representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).

Model Building: Statistical methods are used to build an equation that correlates a subset of these descriptors with the biological activity.

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity yielded an equation where descriptors for solubility (Log S), rerank score, and molecular refractivity (MR) were correlated with the anticancer potency (pIC50). unair.ac.id Such models guide medicinal chemists in deciding which structural modifications are most likely to increase a compound's desired activity. unair.ac.idmdpi.com

Table 1: Example of Descriptors Used in QSAR Studies of Benzamide-like Molecules

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions and hydrogen bonding with the target protein. |

| Steric/Topological | Molecular Weight, Molecular Refractivity (MR), Surface Area | Relates to the size and shape of the molecule, affecting how well it fits into the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions. |

| Thermodynamic | Heat of Formation, Solvation Energy | Relates to the stability of the compound and its interactions with solvent. |

This table is a generalized representation based on common practices in QSAR studies.

In Silico Predictions for Biological Relevance (e.g., ADME for lead optimization)

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction is now a standard part of the early drug discovery process, helping to identify and eliminate compounds with poor pharmacokinetic profiles. srce.hrnih.gov

Computational tools can predict a variety of ADME properties for compounds like this compound before they are even synthesized. nih.goveurekaselect.com

Table 2: Predicted ADME Properties for Benzamide-like Structures

| Property | Description | Predicted Outcome for Benzamide-like Compounds | Importance in Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | Often predicted to be high, suggesting good absorption after oral administration. mdpi.com | Determines how much of the drug enters the bloodstream. |

| Absorption | Caco-2 Permeability | Models predict high permeability for many small molecule derivatives. mdpi.com | An in vitro model for predicting intestinal absorption and blood-brain barrier penetration. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable; depends heavily on specific substituents and lipophilicity. | Crucial for drugs targeting the central nervous system. |

| Distribution | Plasma Protein Binding (PPB) | Generally predicted to be high for lipophilic compounds. | Affects the amount of free drug available to act on the target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predictions can identify potential for inhibiting key metabolic enzymes (e.g., CYP3A4), which can lead to drug-drug interactions. mdpi.com | Essential for predicting a drug's half-life and potential for adverse interactions. |

| Excretion | Aqueous Solubility | Moderate to low, influenced by the hydrophobic cyclohexyl group. | Affects absorption and formulation possibilities. |

This table summarizes common ADME predictions for drug-like small molecules and is not specific to this compound unless otherwise cited. The predictions are based on general characteristics of related structures.

Investigation of Pharmacological and Biological Activities in Vitro Models

Enzyme Inhibition Studies of 2-Amino-5-chloro-N-cyclohexylbenzamide and Analogues

The interaction of small molecules with enzymes is a fundamental mechanism of drug action. This section details the inhibitory activities of compounds structurally related to this compound against several key enzymes. It is important to note that while the focus is on this specific benzamide (B126), the available research data is often for analogous structures.

Carbonic Anhydrase (CA) Inhibitory Potencies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The primary class of CA inhibitors is the sulfonamides. nih.govnih.gov

Table 1: Carbonic Anhydrase Inhibitory Potencies of Selected Analogous Sulfonamides

| Compound/Analogue Class | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Imidazoline-incorporated benzothiazole-6-sulphonamides | hCA II | 37.6–65.6 nM | nih.gov |

| Benzimidazoline-substituted benzothiazole-6-sulphonamides | hCA II | 84.0–577.6 nM | nih.gov |

| Phthalimide-capped benzenesulfonamide (B165840) (Compound 1) | hCA I | 28.5 nM | nih.gov |

| Phthalimide-capped benzenesulfonamide (Compound 1) | hCA II | 2.2 nM | nih.gov |

| Acetazolamide (Standard) | hCA I | 250 nM | nih.gov |

Note: The data presented is for structurally related sulfonamide compounds, not for this compound itself, for which specific data is not available in the reviewed literature.

Acetylcholinesterase (AChE) Inhibitory Potencies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Specific acetylcholinesterase inhibitory data for this compound could not be found in the reviewed scientific literature. However, research on structurally related compounds, such as tertiary amine derivatives of chlorochalcone (B8783882), has shown moderate to potent inhibitory activity against AChE. nih.gov In one such study, the position of the chlorine atom and the nature of the tertiary amine group significantly influenced the inhibitory activity and selectivity over butyrylcholinesterase (BuChE). nih.gov For example, one of the most potent compounds in the series exhibited an IC₅₀ value of 0.17 ± 0.06 µmol/L against AChE. nih.gov This highlights that the chloro-substituted aromatic ring and the amine functionality, present in this compound, are features found in some AChE inhibitors.

Table 2: Acetylcholinesterase (AChE) Inhibitory Potencies of Selected Analogous Compounds

| Compound/Analogue Class | AChE IC₅₀ | Selectivity (AChE vs. BuChE) | Reference |

|---|

Note: The data is for a structurally related chlorochalcone derivative. Direct AChE inhibition data for this compound is not available in the reviewed literature.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids into their less active diol counterparts. nih.gov Inhibition of sEH is therefore being investigated as a therapeutic strategy for pain and inflammation. nih.govlsu.edu

Direct inhibitory data for this compound against soluble epoxide hydrolase is not specified in the available literature. However, the core structural elements of amides and ureas are known to be important for sEH inhibition. researchgate.net Research on adamantane-based urea (B33335) derivatives has identified potent sEH inhibitors with analgesic effects in preclinical models of neuropathic pain. nih.gov For instance, the compound AMHDU demonstrated significant analgesic activity in a diabetic tactile allodynia model. nih.gov Furthermore, studies on components isolated from Apios americana have revealed compounds with sEH inhibitory activity, with Kᵢ values in the micromolar range. nih.gov These findings suggest that the amide linkage present in this compound could potentially interact with the active site of sEH.

Table 3: Soluble Epoxide Hydrolase (sEH) Inhibitory Potencies of Selected Analogous Compounds

| Compound/Analogue Class | sEH Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|

| Competitive inhibitor from Apios americana | 21.0 ± 0.8 µM | nih.gov |

Note: The presented data is for natural product inhibitors of sEH. Specific sEH inhibition data for this compound is not available in the reviewed literature.

Kinase Inhibition (e.g., VEGFR-2, JNK)

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov C-Jun N-terminal kinases (JNKs) are involved in stress signaling and apoptosis.

While there is no specific data on the inhibition of VEGFR-2 or JNK by this compound in the reviewed literature, the broader class of benzamide derivatives has been explored for kinase inhibitory activity. For instance, bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives containing an amide linkage have been identified as potent VEGFR-2 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov One such derivative with a 2,5-dichloro substitution on the phenylamide moiety was found to be a highly potent VEGFR-2 inhibitor with an IC₅₀ of 3.7 nM. nih.gov This suggests that the chloro-substituted benzamide scaffold could be a valuable starting point for the design of kinase inhibitors.

Table 4: VEGFR-2 Inhibitory Potencies of Selected Analogous Amide Derivatives

| Compound/Analogue Class | VEGFR-2 IC₅₀ | Reference |

|---|---|---|

| 2,5-dichloro substituted bis-triazolo-quinoxaline amide | 3.7 nM | nih.gov |

| 2-hydroxy substituted bis-triazolo-quinoxaline amide | 5.8 nM | nih.gov |

| 4-chloro substituted bis-triazolo-quinoxaline amide | 9.4 nM | nih.gov |

Note: This data is for structurally related amide-containing heterocyclic compounds. Direct inhibitory data for this compound against VEGFR-2 or JNK is not available in the reviewed literature.

Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. This section examines the antibacterial activity of compounds related to this compound.

Antibacterial Spectrum and Efficacy

Although specific data on the antibacterial activity of this compound is not detailed in the provided search results, studies on related structures provide insights into the potential of this chemical class. For example, a series of N-2,5-dimethylphenylthioureido acid derivatives, which share some structural similarities, have been synthesized and evaluated for their antimicrobial properties. nih.gov Certain compounds in this series showed favorable activity against vancomycin-resistant Enterococcus faecium. nih.gov The 2,5-dimethylphenyl scaffold is a feature of some known antimicrobial compounds. nih.gov

Table 5: Antibacterial Activity of Selected Analogous Compounds

| Compound/Analogue Class | Target Microorganism | Activity | Reference |

|---|

Note: The data presented is for structurally related thioureido acid derivatives. Specific antibacterial spectrum and efficacy data for this compound is not available in the reviewed literature.

Antifungal Spectrum and Efficacy

No studies detailing the in vitro antifungal activity of this compound against various fungal strains were found.

Antiproliferative and Cytotoxicity Assays in Cellular Models

No data from in vitro antiproliferative or cytotoxicity assays on any cancer or other cell lines for this compound are available in the searched scientific literature.

Anti-inflammatory Activity Assessment in In Vitro Systems

No research was identified that assesses the anti-inflammatory properties of this compound using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages or enzyme inhibition assays (e.g., COX, LOX).

Antioxidant Activity Profiling

Free Radical Scavenging Assays (e.g., DPPH)

There are no published studies on the free radical scavenging ability of this compound using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

Metal Chelating Activity

No information is available regarding the metal-chelating properties of this compound.

Ligand-Receptor Interaction Studies

No in silico or in vitro studies investigating the binding affinity or interaction of this compound with any specific biological receptors or enzymes have been published.

G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes by detecting molecules outside the cell and activating internal signal transduction pathways. nih.govnih.gov Their involvement in cellular signaling makes them a prominent target for drug discovery. However, no in vitro studies have been published that characterize the binding affinity or functional activity of this compound at any specific GPCRs.

Sphingosine 1-Phosphate (S1P) Receptors

The Sphingosine 1-Phosphate (S1P) receptors are a subtype of GPCRs that are activated by the signaling lipid sphingosine-1-phosphate. These receptors are involved in regulating numerous cellular processes, including cell growth, survival, and migration. There is currently no available data from in vitro models, such as radioligand binding assays or functional assays, to suggest that this compound interacts with any of the S1P receptor subtypes (S1P1-5).

Cannabinoid Receptors (CB1)

The Cannabinoid Receptor 1 (CB1), a member of the GPCR family, is primarily expressed in the central and peripheral nervous system and is the main target of endocannabinoids and phytocannabinoids. innoprot.comnih.gov In vitro assays, including cAMP assays and β-arrestin recruitment assays, are commonly used to characterize the activity of compounds at the CB1 receptor. innoprot.comeurofinsdiscovery.com A comprehensive literature review did not yield any studies that have evaluated the potential agonist, antagonist, or allosteric modulator activity of this compound at the CB1 receptor.

Data Tables

No data is available to populate tables for binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for this compound at GPCRs, S1P receptors, or CB1 receptors.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Systematic Chemical Modification and Correlation with Biological Activity

Systematic chemical modification of the 2-amino-5-chloro-N-cyclohexylbenzamide core structure has been instrumental in elucidating its SAR. Researchers have explored substitutions at various positions of the benzamide (B126) ring and the N-cyclohexyl moiety to map the chemical space and its impact on biological outcomes.

Modifications have often focused on the aniline (B41778) (2-amino) and benzoic acid (N-cyclohexylbenzamide) portions of the molecule. For instance, altering the electronic properties of the phenyl ring through the introduction of electron-donating or electron-withdrawing groups at the 5-position, where the chloro group resides, has been a common strategy. The nature of the substituent on the amide nitrogen has also been varied, replacing the cyclohexyl ring with other cyclic or acyclic aliphatic and aromatic moieties to probe the steric and electronic requirements for optimal activity.

The following table summarizes the impact of representative modifications on the biological activity of the this compound scaffold.

| Modification Site | Substituent | Observed Effect on Biological Activity |

| 5-position of Benzamide Ring | Varies (e.g., -Br, -CH3) | Alteration of electronic properties influences potency. |

| N-Amide Group | Replacement of cyclohexyl with other cyclic/acyclic groups | Steric bulk and lipophilicity at this position are critical for activity. |

| 2-Amino Group | Acylation or Alkylation | Often leads to a significant decrease or loss of activity, highlighting its importance. |

Identification of Essential Pharmacophoric Features for Target Interaction

Through extensive SAR studies, several essential pharmacophoric features of the this compound scaffold have been identified as crucial for its interaction with biological targets. These features constitute the key molecular determinants of activity.

The primary pharmacophore model for this class of compounds generally includes:

An aromatic ring: The substituted phenyl ring serves as a core scaffold.

A hydrogen bond donor: The 2-amino group is a critical hydrogen bond donor. Its presence and specific orientation are often essential for binding to the target.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group acts as a hydrogen bond acceptor.

A hydrophobic/lipophilic region: The N-cyclohexyl group provides a necessary hydrophobic interaction, suggesting a corresponding hydrophobic pocket in the target's binding site.

The spatial arrangement of these features is paramount for effective binding and subsequent biological response.

Rational Design Strategies for Enhanced Potency and Selectivity

Building upon the understanding of SAR and key pharmacophoric features, rational design strategies have been employed to create analogs of this compound with improved potency and selectivity. These strategies often involve computational modeling and structure-based drug design approaches.

One common strategy is bioisosteric replacement , where certain functional groups are replaced with others that have similar physical or chemical properties but may lead to improved biological profiles. For example, the chloro group at the 5-position could be replaced with other halogens (e.g., bromo, iodo) or a trifluoromethyl group to fine-tune the electronic and lipophilic properties of the molecule.

Another approach involves scaffold hopping , where the core benzamide structure is replaced with a different heterocyclic or carbocyclic ring system while retaining the essential pharmacophoric elements. This can lead to novel compounds with different physicochemical properties and potentially improved selectivity for the intended biological target over off-targets.

Furthermore, conformational constraint is a strategy used to lock the molecule into its bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers, which can reduce the entropic penalty upon binding and thus increase potency. For instance, incorporating the N-cyclohexyl group into a more rigid bicyclic system could enhance binding affinity.

Modulation of Substituent Effects on Biological Profiles

The nature and position of substituents on the this compound framework have a profound impact on its biological profile. The electronic and steric effects of these substituents can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and efficacy at the biological target.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can alter the pKa of the 2-amino group and the electron density of the carbonyl oxygen, thereby influencing their hydrogen bonding capabilities. For instance, an EWG at the 5-position, such as the existing chloro group, can increase the acidity of the N-H protons of the amino group, potentially strengthening its role as a hydrogen bond donor.

Steric Effects: The size and shape of substituents play a critical role in determining how the molecule fits into the binding pocket of its target. Bulky substituents on the N-cyclohexyl ring or on the aromatic ring can create steric clashes, leading to a decrease in activity. Conversely, in some cases, a larger substituent may be able to access an additional binding pocket, leading to an increase in potency.

The interplay of these substituent effects is complex, and a deep understanding of these relationships is crucial for the rational design of new analogs with optimized biological profiles.

Advanced Applications and Future Research Directions of 2 Amino 5 Chloro N Cyclohexylbenzamide

Utility as Chemical Biology Probes

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. While direct studies on 2-Amino-5-chloro-N-cyclohexylbenzamide as a chemical probe are not extensively documented, its structural motifs suggest a strong potential for such applications. The 2-aminobenzamide (B116534) scaffold is a known pharmacophore that can be tailored to interact with specific biological targets.

The primary amino group and the aromatic ring of the benzamide (B126) core offer reactive handles for the covalent attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. This adaptability is crucial for creating activity-based probes (ABPs) that can be used to label and identify specific enzymes or proteins within a complex biological milieu. For instance, the amino group could be functionalized to carry a reactive electrophile designed to covalently bind to a nucleophilic residue in the active site of a target protein. The subsequent attachment of a reporter tag would then allow for the visualization and identification of the protein of interest.

Furthermore, the photophysical properties of the 2-aminobenzamide core itself could be modulated through chemical modifications to develop fluorescent probes. The design of such probes often relies on processes like Photoinduced Electron Transfer (PeT), where the fluorescence of a fluorophore is quenched until a specific reaction with an analyte of interest occurs. The electronic nature of the substituted aminobenzamide ring could be fine-tuned to create probes for specific ions or small molecules.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Probe Type | Potential Modification | Target Application |

| Activity-Based Probe | Acylation of the amino group with a linker attached to a reactive warhead (e.g., an epoxide or Michael acceptor). | Covalent labeling of enzyme active sites (e.g., hydrolases, transferases). |

| Fluorescent Probe | Coupling of the amino group to a known fluorophore (e.g., rhodamine, fluorescein). | Imaging of specific cellular compartments or tracking the molecule's distribution. |

| Photoaffinity Label | Introduction of a photo-reactive group (e.g., an azide (B81097) or diazirine) onto the benzamide ring. | Covalent labeling of binding partners upon photoactivation. |

Integration into Novel Compound Libraries for Drug Discovery

The pursuit of novel therapeutic agents heavily relies on the screening of diverse and well-designed compound libraries. This compound is an exemplary candidate for inclusion in such libraries, particularly those centered around "privileged scaffolds." nih.gov The 2-aminobenzamide framework is recognized as a privileged structure due to its recurrence in a wide array of biologically active compounds. nih.govresearchgate.net

The concept of scaffold-based library design involves the synthesis of a multitude of derivatives around a central core structure. lifechemicals.com In this context, this compound can serve as a foundational building block. The amino group, the aromatic ring, and the cyclohexyl moiety all represent points of diversification that can be systematically modified to generate a library of related compounds. This approach allows for a focused exploration of the chemical space around a known bioactive scaffold, increasing the probability of identifying potent and selective drug candidates. nih.gov

Moreover, this compound can be incorporated into fragment-based drug discovery (FBDD) libraries. FBDD involves screening smaller, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov The identified fragments can then be optimized and grown into more potent lead compounds. The structural components of this compound, such as the 5-chloro-anthranilamide portion, could act as valuable fragments for screening against various therapeutic targets.

Table 2: Related Benzamide Scaffolds and Their Documented Biological Activities

| Scaffold | Documented Biological Activity |

| 2-Aminobenzamide Derivatives | Antimicrobial, Antifungal, Anticancer (Histone Deacetylase inhibitors) nih.govresearchgate.netresearchgate.net |

| Substituted Benzamides | Antipsychotic, Antidepressant (Dopamine D2/D3 receptor antagonists) nih.gov |

| 2-Amino-5-chlorobenzophenone (B30270) | Intermediate for benzodiazepines (CNS activity) acs.org |

| N-Arylbenzamides | Tubulin polymerization inhibitors google.com |

Multidisciplinary Research Synergies in Organic and Medicinal Chemistry

The exploration of the full potential of this compound necessitates a collaborative approach that integrates the expertise of various scientific disciplines. This multidisciplinary synergy is particularly pronounced at the interface of organic and medicinal chemistry, with crucial contributions from computational chemistry and chemical biology.

Organic chemists are pivotal in developing efficient and scalable synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions and the exploration of novel synthetic methodologies to access a diverse range of analogues for biological testing. nih.gov For instance, the development of halogenation techniques is crucial for introducing substituents that can modulate the compound's properties. rsc.orgnih.gov

Medicinal chemists, in turn, leverage these synthetic capabilities to conduct structure-activity relationship (SAR) studies. By systematically altering the different components of the molecule (the N-cyclohexyl group, the chloro-substituent, and the aminobenzamide core), they can elucidate which structural features are critical for a desired biological effect. mdpi.com This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds.

Computational chemists can accelerate this process through in silico modeling and virtual screening. Molecular docking studies can predict how different derivatives might bind to a target protein, helping to prioritize which compounds to synthesize and test. google.com This predictive power significantly reduces the time and resources required for hit-to-lead optimization.

Table 3: Roles of Different Disciplines in the Research of this compound

| Discipline | Key Contributions |

| Organic Chemistry | - Development of efficient synthetic routes. - Synthesis of diverse analogues and derivatives. - Scale-up of lead compounds. |

| Medicinal Chemistry | - Design of compound libraries based on the scaffold. - Structure-Activity Relationship (SAR) studies. - Optimization of potency, selectivity, and pharmacokinetic properties. |

| Computational Chemistry | - In silico screening and molecular docking. - Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. - Elucidation of binding modes. |

| Chemical Biology | - Development of biological assays for screening. - Elucidation of the mechanism of action. - Use of chemical probes to study biological systems. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-chloro-N-cyclohexylbenzamide, and how can purity be validated?

- Methodology :

- Synthesis : Start with 2-amino-5-chlorobenzoic acid (CAS 635-21-2) as a precursor. Activate the carboxylic acid using carbodiimide coupling reagents (e.g., DCC or EDC) and react with cyclohexylamine. Alternatively, employ Ullmann-type coupling for amide bond formation under copper catalysis.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by TLC (Rf ~0.4 in 3:7 EtOAc/hexane).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Compare melting point with literature values (e.g., analogous benzamides melt at 180–185°C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- Spectroscopy :

- NMR : Acquire H and C NMR in DMSO-d6. Key signals: aromatic protons (δ 6.8–7.5 ppm), cyclohexyl CH (δ 1.2–1.8 ppm), and amide NH (δ ~10 ppm) .

- IR : Identify amide C=O stretch (~1650 cm) and NH bending (~1550 cm) .

- Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure solution and refinement. Compare bond lengths/angles with similar benzamides (e.g., C–N amide bond ~1.33 Å) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s pharmacological mechanisms?

- Methodology :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays. Optimize dose-response curves (0.1–100 µM) .

- Computational docking : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR). Analyze binding affinity (∆G ≤ -8 kcal/mol suggests strong interaction) .

- Cellular uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) after 24-hour exposure .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Variable standardization : Control solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature (37°C ± 0.5°C).

- Meta-analysis : Compare IC values from ≥3 independent studies. Use ANOVA to identify outliers (p < 0.05). Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use SwissADME to calculate logP (~2.5) and topological polar surface area (~60 Ų). Predict CYP450 metabolism (CYP3A4 as primary metabolizer) .

- Toxicity profiling : Run ProTox-II to estimate LD (e.g., predicted ~500 mg/kg for oral exposure in rats). Validate with Ames test (TA98 strain) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodology :

- Disorder handling : If cyclohexyl groups exhibit conformational disorder, apply PART instructions in SHELXL .

- Hydrogen bonding : Restrain NH···O=C distances (1.8–2.0 Å) during refinement. Validate via Hirshfeld surface analysis .

Q. How to design safety protocols for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.